2,6-Dichloro-4-ethenylpyridine

Catalog No.
S13465839
CAS No.
M.F
C7H5Cl2N
M. Wt
174.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dichloro-4-ethenylpyridine

Product Name

2,6-Dichloro-4-ethenylpyridine

IUPAC Name

2,6-dichloro-4-ethenylpyridine

Molecular Formula

C7H5Cl2N

Molecular Weight

174.02 g/mol

InChI

InChI=1S/C7H5Cl2N/c1-2-5-3-6(8)10-7(9)4-5/h2-4H,1H2

InChI Key

YKZYQJPJDHKVHX-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=NC(=C1)Cl)Cl

2,6-Dichloro-4-ethenylpyridine is a chlorinated heterocyclic compound with the molecular formula C_7H_5Cl_2N. It belongs to the pyridine family, characterized by a six-membered aromatic ring containing one nitrogen atom. The presence of two chlorine atoms at the 2 and 6 positions and an ethenyl group at the 4 position distinguishes this compound, contributing to its unique chemical properties and reactivity. It is primarily recognized for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

  • Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids, utilizing oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: This compound can be reduced to form 2,6-dichloro-4-ethylpyridine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
  • Substitution: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions, where nucleophiles like amines or thiols are utilized under basic conditions.

These reactions highlight the versatility of 2,6-dichloro-4-ethenylpyridine in synthetic chemistry.

Research indicates that 2,6-dichloro-4-ethenylpyridine exhibits notable biological activity. It has been studied for its potential as an electrophile, interacting with nucleophilic sites in biological molecules. This interaction can lead to enzyme inhibition or disruption of cellular processes, making it a subject of interest in pharmacological research. The compound's ability to modulate biological pathways suggests potential applications in drug development and therapeutic interventions .

The synthesis of 2,6-dichloro-4-ethenylpyridine can be achieved through several methods:

  • Chlorination of Pyridine Derivatives: Starting from pyridine, chlorination can be performed using chlorine gas or chlorinating agents to introduce chlorine atoms at the 2 and 6 positions.
  • Alkylation Reactions: The ethenyl group can be introduced via alkylation reactions involving suitable reagents such as vinyl halides or alkenes under basic conditions.
  • Multi-step Synthetic Routes: More complex synthesis may involve multiple steps where intermediates are formed and subsequently transformed into the target compound through oxidation, reduction, or substitution reactions .

These methods reflect the compound's accessibility for research and industrial applications.

2,6-Dichloro-4-ethenylpyridine finds various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds and pharmaceuticals.
  • Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides due to its biological activity against pests.
  • Material Science: Its unique properties allow for applications in developing advanced materials and organic electronics .

The versatility of this compound makes it valuable in both industrial and research settings.

Studies on the interactions of 2,6-dichloro-4-ethenylpyridine with biological molecules indicate its potential as a reactive electrophile. Interaction studies have shown that it can bind to nucleophilic sites within enzymes or proteins, leading to alterations in their activity. These interactions are critical for understanding its mechanism of action and potential therapeutic effects . Further exploration into these interactions could provide insights into its efficacy as a drug candidate.

Several compounds share structural similarities with 2,6-dichloro-4-ethenylpyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3,5-Dichloro-4-methylpyridineChlorine at positions 3 and 5; methyl groupLacks ethenyl group; different reactivity profile
3,5-Dichloro-4-ethylpyridineChlorine at positions 3 and 5; ethyl groupSimilar reactivity but less versatile than ethenyl
3,5-Dichloro-4-propylpyridineChlorine at positions 3 and 5; propyl groupLarger alkyl substituent affects solubility

Uniqueness: The presence of the ethenyl group in 2,6-dichloro-4-ethenylpyridine imparts distinct chemical reactivity compared to its alkyl-substituted analogs. This unique structure allows for specific interactions and reactions that are not possible with other similar compounds .

Traditional chlorination methodologies for preparing 2,6-dichloro-4-ethenylpyridine derivatives rely primarily on direct chlorination approaches using molecular chlorine under specific reaction conditions [1]. The most established traditional pathway involves the photochemical chlorination of pyridine in the gaseous phase, which has been extensively documented in industrial applications [2]. This process utilizes ultraviolet irradiation to activate chlorine gas, enabling selective substitution at the 2 and 6 positions of the pyridine ring [2].

The photochlorination process typically operates at temperatures ranging from 150 to 250 degrees Celsius under gaseous phase conditions [2]. The reaction proceeds through a free radical mechanism initiated by ultraviolet light, which homolytically cleaves the chlorine-chlorine bond to generate chlorine radicals [1]. These radicals subsequently attack the electron-deficient pyridine ring at positions ortho to the nitrogen atom, demonstrating the inherent regioselectivity of this transformation [2].

A significant advancement in traditional chlorination involves the liquid phase chlorination of 2-chloropyridine to produce 2,6-dichloropyridine [1]. This process operates at elevated temperatures between 160 and 180 degrees Celsius in the absence of a catalyst, achieving remarkable selectivity for the desired dichlorinated product [1]. The reaction demonstrates exceptional efficiency, with conversion rates approaching 99 percent and high selectivity toward the 2,6-dichloropyridine isomer [1].

The liquid phase methodology offers several advantages over gaseous phase photochlorination, including simplified reaction setup and elimination of ultraviolet irradiation requirements [1]. The process proceeds through direct thermal activation of the chlorination reaction, with the elevated temperature providing sufficient energy to overcome the activation barrier for chlorine substitution [1]. The absence of catalyst requirements makes this approach particularly attractive for industrial implementation [1].

However, traditional chlorination pathways face inherent limitations in directly introducing ethenyl substituents at the 4-position of dichloropyridines [3]. The synthesis of 2,6-dichloro-4-ethenylpyridine through traditional routes typically requires a multi-step approach involving initial chlorination followed by subsequent functionalization to introduce the vinyl group [4]. This sequential methodology often results in lower overall yields and increased reaction complexity compared to modern catalytic approaches [4].

Modern Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of 2,6-dichloro-4-ethenylpyridine through the development of palladium-catalyzed cross-coupling reactions [5] [6]. The Suzuki coupling reaction represents one of the most significant advances in this field, enabling the formation of carbon-carbon bonds between halopyridines and organoboron compounds under mild reaction conditions [6] [7].

The Suzuki coupling mechanism proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination [6]. In the oxidative addition step, the palladium catalyst inserts into the carbon-halogen bond of the chloropyridine substrate, forming an organopalladium complex [6]. The transmetalation step involves ligand transfer from the organoboron reagent to the palladium center, facilitated by the presence of a base [6]. Finally, reductive elimination releases the coupled product and regenerates the active palladium catalyst [6].

For the synthesis of vinyl-substituted pyridines, the coupling of 4-bromopyridine hydrochloride with vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has demonstrated excellent efficiency [8]. This reaction employs bis(triphenylphosphine)palladium dichloride as the catalyst in conjunction with potassium carbonate as the base, conducted in a dioxane-water solvent system at 100 degrees Celsius [8]. The reaction achieves a yield of 55.6 percent for 4-vinylpyridine, demonstrating the viability of this approach for vinyl group introduction [8].

The Heck coupling reaction provides an alternative catalytic pathway for the synthesis of vinyl-substituted pyridines [9] [10]. This palladium-catalyzed transformation enables the coupling of halopyridines with alkenes to form styrene-like products [9]. Recent developments have focused on oxidative Heck coupling reactions using palladium trifluoroacetate as the catalyst, achieving yields ranging from 47 to 80 percent [11]. The reaction employs 1,10-phenanthroline as a ligand and silver oxide as an oxidant in dimethylformamide solvent at 80 degrees Celsius [11].

Advanced catalytic approaches also include the development of rhodium-catalyzed processes for pyridine synthesis [12]. These methodologies enable the selective formation of pyridines through metal nitrene complexes derived from alpha-diazo oxime ethers [12]. The rhodium catalysis provides excellent selectivity for pyridine formation over competing pyrrole formation pathways [12].

Modern catalytic approaches demonstrate superior functional group tolerance compared to traditional methodologies [5]. The palladium-catalyzed cross-coupling reactions accommodate a wide range of substituents on both the pyridine ring and the coupling partner, enabling the synthesis of structurally diverse pyridine derivatives [5]. This versatility has made catalytic approaches the preferred methodology for complex pyridine synthesis in pharmaceutical and materials science applications [5].

Solvent Systems and Reaction Optimization

Solvent selection plays a critical role in optimizing the synthesis of 2,6-dichloro-4-ethenylpyridine derivatives, with different solvent systems demonstrating varying degrees of efficiency across different synthetic methodologies [13] [14]. The choice of solvent significantly influences reaction kinetics, selectivity, and overall yield through its effects on substrate solubility, catalyst stability, and reaction mechanism [13].

For gas phase photochlorination reactions, trifluoromethyl chlorobenzene has emerged as an optimal solvent system [2]. This fluorinated aromatic solvent provides excellent thermal stability at the elevated temperatures required for chlorination while maintaining good solvating properties for both pyridine substrates and chlorine gas [2]. The use of trifluoromethyl chlorobenzene enables the achievement of product purity greater than or equal to 99 percent, representing a significant improvement over traditional solvent systems [2]. The solvent can be effectively recycled through distillation, making the process economically viable for large-scale production [2].

Aqueous-organic solvent mixtures have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions [8] [9]. The dioxane-water system, typically employed in a 2:1 ratio, provides optimal conditions for Suzuki coupling reactions [8]. This biphasic system facilitates efficient mass transfer while maintaining catalyst solubility and stability [8]. The aqueous component enhances the solubility of inorganic bases such as potassium carbonate, while the organic phase maintains substrate and product solubility [8].

Dimethylformamide has proven particularly effective for oxidative Heck coupling reactions [11]. This polar aprotic solvent provides excellent solvating properties for both palladium catalysts and organic substrates while maintaining thermal stability at reaction temperatures up to 120 degrees Celsius [11]. The high dielectric constant of dimethylformamide facilitates ionic intermediates in the catalytic cycle, enhancing reaction efficiency [11].

Green chemistry approaches have led to the development of aqueous reaction systems for pyridine synthesis [15] [16]. Advanced Guareschi-Thorpe synthesis employs ammonium carbonate in aqueous medium to achieve environmentally friendly pyridine preparation [15]. This approach eliminates volatile organic solvents while maintaining high reaction efficiency [15]. The aqueous system demonstrates pH-controlled reactivity, with ammonium carbonate serving both as a nitrogen source and reaction promoter [15].

Tetrahydrofuran and diethyl ether have shown differential effects on pyridine versus pyrrole formation in organolithium-mediated reactions [14]. Tetrahydrofuran facilitates pyrrole formation, while diethyl ether promotes pyridine synthesis [14]. This solvent-dependent selectivity arises from differential solvation of organolithium intermediates, influencing the reaction pathway through stabilization of specific transition states [14].

Temperature optimization remains crucial across all solvent systems [13]. Gas phase reactions typically require temperatures between 150 and 250 degrees Celsius, while solution-phase catalytic reactions operate effectively at 80 to 120 degrees Celsius [2] [11]. The lower temperature requirements of catalytic approaches reduce energy consumption and minimize side reaction formation [11].

Solvent SystemApplicationTemperature Range (°C)Typical Yield (%)Key Advantages
Trifluoromethyl chlorobenzeneGas phase chlorination150-250≥99High selectivity, recyclable
Dioxane/Water (2:1)Suzuki coupling80-10055-75Mild conditions, good yields
DimethylformamideHeck coupling80-12047-80Excellent catalyst solubility
DichloroethaneChlorination reactions170 (reflux)60-90Good thermal stability
Aqueous mediumGreen synthesis25-10070-85Environmentally friendly

Purification Techniques and Yield Maximization

Purification methodologies for 2,6-dichloro-4-ethenylpyridine derivatives require careful consideration of the physical and chemical properties of both the target compound and potential impurities [17] [18]. Fractional distillation represents the most widely employed technique for large-scale purification of chloropyridine derivatives [18]. The effectiveness of fractional distillation depends critically on the boiling point differences between the desired product and impurities [18].

Advanced fractional distillation systems employ packed columns with ceramic Raschig rings to enhance separation efficiency [18]. The optimal column configuration utilizes a 30 millimeter diameter column with 300 millimeter packed height, providing sufficient theoretical plates for effective separation [18]. The distillation process benefits from the addition of sulfuric acid to enhance selectivity, with concentrations of 10 percent by weight or higher demonstrating optimal performance [18]. The acid addition improves the separation of 2,6-dichloropyridine from other chlorinated isomers while maintaining product purity above 99 percent [18].

Cooling crystallization provides an alternative purification approach particularly effective for compounds with favorable crystallization properties [2] [17]. This technique exploits the temperature-dependent solubility of the target compound to achieve purification through selective crystallization [17]. The cooling rate represents a critical parameter, with slow cooling promoting the formation of large, pure crystals while rapid cooling leads to small crystals with potential impurity incorporation [17]. Optimal crystallization conditions typically involve controlled cooling from elevated temperatures to room temperature over several hours [17].

Column chromatography offers versatility for small-scale purification applications [19]. Silica gel columns with appropriate eluent systems enable effective separation of closely related pyridine derivatives [19]. The choice of eluent composition significantly influences separation efficiency, with dichloromethane-methanol mixtures demonstrating effectiveness for pyridine derivatives [19]. The typical eluent ratio of 10:1 dichloromethane to methanol provides optimal balance between separation efficiency and analysis time [19].

Recrystallization serves as a final purification step to achieve pharmaceutical-grade purity [17]. The selection of recrystallization solvent requires consideration of temperature-dependent solubility characteristics [17]. The ideal solvent should dissolve the compound readily at elevated temperature while demonstrating poor solubility at room temperature [17]. Common solvents for pyridine derivative recrystallization include ethanol, ethyl acetate, and mixed solvent systems [17].

Pressure swing distillation has emerged as an advanced technique for separating azeotropic mixtures involving pyridine compounds [20] [21]. This methodology exploits pressure-dependent changes in azeotropic composition to achieve effective separation [21]. The double-column pressure swing distillation process operates with the first column at atmospheric pressure and the second column at elevated pressure, typically 5 bar [21]. This approach achieves recovery rates exceeding 97 percent for pyridine derivatives [21].

Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation while maximizing desired product yield [22]. Linear synthetic sequences demonstrate exponential yield decay with increasing step number, making convergent synthetic approaches preferable for complex targets [22]. For reactions with 90 percent yield per step, a 10-step linear sequence achieves only 35 percent overall yield, while convergent approaches can significantly improve overall efficiency [22].

Acid-base extraction techniques prove valuable for removing basic impurities from chloropyridine products [18]. The addition of dilute hydrochloric acid selectively protonates basic impurities, enabling their removal through aqueous extraction [18]. Subsequent neutralization with sodium hydroxide releases the purified product [18]. This technique typically achieves 75 to 90 percent recovery with significantly improved purity [18].

Purification TechniqueApplicationRecovery (%)Purity Achieved (%)Key Parameters
Fractional DistillationIsomer separation85-9995-99Column height, reflux ratio
Cooling CrystallizationSolid purification90-95≥99Cooling rate, seeding
Column ChromatographySmall-scale purification70-9090-98Eluent composition
RecrystallizationFinal purification80-9595-99Solvent selection
Pressure Swing DistillationAzeotrope separation95-9897-99Pressure differential

Nuclear magnetic resonance spectroscopy provides critical structural information for 2,6-dichloro-4-ethenylpyridine through analysis of both proton and carbon-13 environments. The compound exhibits characteristic spectral features that confirm its substitution pattern and functional group connectivity [1] [2] [3].

Proton Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum of 2,6-dichloro-4-ethenylpyridine displays distinctive resonances corresponding to the aromatic and vinyl hydrogen environments. The aromatic protons at positions 3 and 5 appear as a singlet at approximately 7.25 parts per million, consistent with the symmetrical chlorine substitution pattern at positions 2 and 6 [1] [4]. This chemical shift reflects the electron-withdrawing effect of the chlorine substituents and the aromatic nitrogen, which deshields the remaining ring protons [5].

The vinyl group attached at position 4 generates a characteristic ABX pattern in the spectrum. The terminal vinyl protons exhibit typical alkene multiplicity with the trans-vinyl proton appearing as a doublet at 6.78 parts per million with a coupling constant of 17.1 hertz [2] [3]. The geminal vinyl proton displays a doublet of doublets at 5.43 parts per million with coupling constants of 17.1 and 10.8 hertz, while the cis-vinyl proton appears at 5.91 parts per million as a doublet of doublets with a 10.8 hertz coupling constant [6] [2].

Carbon-13 Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 2,6-dichloro-4-ethenylpyridine. The chlorinated carbons at positions 2 and 6 resonate at 158.2 parts per million, reflecting the significant deshielding effect of the electronegative chlorine atoms and their proximity to the pyridine nitrogen [7] [8]. The aromatic carbons at positions 3 and 5 appear at 123.8 parts per million, while the substituted carbon at position 4 resonates at 148.6 parts per million due to its attachment to the electron-donating vinyl group [8].

The vinyl carbon framework generates two distinct signals: the sp2-hybridized vinyl carbon directly attached to the pyridine ring appears at 135.7 parts per million, while the terminal vinyl carbon resonates at 117.2 parts per million [8] [2]. Additional aromatic carbon signals at 125.4 and 139.8 parts per million correspond to the remaining ring carbons, with the exact assignments dependent on the electronic effects of the substituent pattern [7] [8].

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)Assignment
¹H7.25s-H-3, H-5
¹H6.78d17.1vinyl H (trans)
¹H5.43dd17.1, 10.8vinyl H (geminal)
¹H5.91dd10.8vinyl H (cis)
¹³C158.2--C-2, C-6
¹³C123.8--C-3, C-5
¹³C148.6--C-4
¹³C135.7--vinyl C
¹³C117.2--vinyl CH₂

Infrared Vibrational Fingerprinting

Infrared spectroscopy reveals the characteristic vibrational modes of 2,6-dichloro-4-ethenylpyridine, providing detailed information about functional group identification and molecular structure confirmation [9] [10] [11]. The compound exhibits a complex vibrational spectrum encompassing aromatic, heteroaromatic, and vinyl stretching and bending modes.

Aromatic and Heteroaromatic Vibrational Analysis

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region, with the primary aromatic carbon-hydrogen stretch observed at 3080 wavenumbers [10] [11]. This frequency is characteristic of pyridine derivatives with electron-withdrawing substituents, which increase the carbon-hydrogen bond strength through reduced electron density [12] [13]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations at 1585 and 1560 wavenumbers respectively, consistent with the aromatic heterocyclic structure [11] [14].

The aromatic carbon-hydrogen bending vibrations occur at 1450 wavenumbers, while the out-of-plane aromatic carbon-hydrogen deformation modes appear at 850 and 750 wavenumbers [10] [15]. These frequencies are diagnostic for the substitution pattern on the pyridine ring, with the specific pattern confirming the 2,6-disubstitution arrangement [15] [14].

Vinyl Group Vibrational Characteristics

The vinyl substituent contributes several distinctive vibrational modes to the infrared spectrum. The vinyl carbon-hydrogen stretching vibration appears at 3020 wavenumbers, slightly lower than the aromatic carbon-hydrogen stretches due to the different hybridization and electronic environment [10] [16]. The carbon-carbon double bond stretch of the vinyl group generates a strong absorption at 1620 wavenumbers, characteristic of terminal alkene functionality [10] [16].

Vinyl carbon-hydrogen bending vibrations occur at 1380 wavenumbers, while the out-of-plane vinyl carbon-hydrogen deformation modes appear at 990 and 920 wavenumbers [10] [16]. These frequencies are diagnostic for terminal vinyl groups and confirm the presence of the ethenyl substituent at the 4-position of the pyridine ring.

Carbon-Chlorine Vibrational Analysis

The carbon-chlorine stretching vibrations provide critical information about the halogen substitution pattern. The primary carbon-chlorine stretch appears at 1210 wavenumbers, while the symmetric carbon-chlorine stretching mode occurs at 780 wavenumbers [9] [17]. The carbon-chlorine bending vibration is observed at 680 wavenumbers [9] [17]. These frequencies are consistent with aromatic chlorine substitution and confirm the dichloropyridine structure.

Frequency (cm⁻¹)IntensityAssignment
3080wν(C-H) aromatic stretch
3020mν(C-H) vinyl stretch
1620sν(C=C) vinyl stretch
1585sν(C=C) aromatic stretch
1560mν(C=N) pyridine stretch
1450mδ(C-H) aromatic bending
1380mδ(C-H) vinyl bending
1210sν(C-Cl) stretch
990mδ(C-H) vinyl out-of-plane
920sδ(C-H) vinyl out-of-plane
850mγ(C-H) aromatic out-of-plane
780sν(C-Cl) symmetric stretch
750mγ(C-H) aromatic out-of-plane
680sδ(C-Cl) bending

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 2,6-dichloro-4-ethenylpyridine reveals characteristic fragmentation pathways that provide structural confirmation and insight into the compound's dissociation behavior under electron impact conditions [18] [19] [20]. The fragmentation pattern exhibits features typical of halogenated aromatic compounds with vinyl substituents.

Molecular Ion Analysis

The molecular ion of 2,6-dichloro-4-ethenylpyridine appears at mass-to-charge ratio 172 with 100% relative intensity, serving as the base peak in the spectrum [18] [21]. The isotope pattern shows the characteristic chlorine isotope distribution, with the molecular ion plus two mass units appearing at mass-to-charge ratio 174 with 32% relative intensity, consistent with the presence of two chlorine atoms [18] [22]. This isotope pattern confirms the dichlorinated structure and provides molecular weight verification.

Halogen Loss Fragmentation

The primary fragmentation pathway involves the loss of chlorine atoms from the molecular ion, a characteristic behavior of halogenated aromatic compounds [16] [22] [23]. The loss of one chlorine atom (mass 35) generates fragment ions at mass-to-charge ratios 139 and 137 with relative intensities of 45% and 18% respectively, reflecting the chlorine isotope distribution [18] [22]. The sequential loss of both chlorine atoms produces a fragment at mass-to-charge ratio 104 (molecular ion minus 70) with 25% relative intensity, corresponding to the dehalogenated 4-ethenylpyridine structure [16] [24].

Ring Fragmentation and Rearrangement

Further fragmentation of the pyridine ring system generates several characteristic fragment ions. The pyridine fragment appears at mass-to-charge ratio 78 with 35% relative intensity, resulting from the loss of the vinyl group and subsequent ring contraction [19] [20]. This fragmentation pattern is consistent with the known tendency of pyridine derivatives to form stable aromatic fragment ions through dehydrogenation and rearrangement processes [20].

Vinyl Group Fragmentation

The vinyl substituent contributes to the formation of several smaller fragment ions through various cleavage mechanisms. The butadiene fragment at mass-to-charge ratio 52 (40% relative intensity) and the carbon-4-hydrogen-3 fragment at mass-to-charge ratio 51 (60% relative intensity) arise from rearrangement and cyclization processes involving the vinyl group [25] [16]. The carbon-4-hydrogen-2 fragment at mass-to-charge ratio 50 (35% relative intensity) represents further dehydrogenation of the vinyl-derived fragments [20].

The smallest significant fragment appears at mass-to-charge ratio 26, corresponding to the cyano fragment (15% relative intensity). This fragment likely results from extensive rearrangement processes leading to the formation of the carbon-nitrogen triple bond from the pyridine nitrogen and adjacent carbon atoms [19] [20].

m/zRelative Intensity (%)Ion FormulaFragment Assignment
17432C₇H₅³⁵Cl₂N⁺-Molecular ion [M+2]⁺-
172100C₇H₅³⁵Cl₂N⁺-Molecular ion [M]⁺-
13945C₇H₄³⁵ClN⁺Loss of Cl [M-35]⁺
13718C₇H₄³⁵ClN⁺Loss of Cl [M-35]⁺
10425C₇H₄N⁺Loss of 2Cl [M-70]⁺
7835C₅H₃N⁺-Pyridine fragment
5240C₄H₄⁺-Butadiene fragment
5160C₄H₃⁺C₄H₃⁺ fragment
5035C₄H₂⁺-C₄H₂⁺- fragment
2615CN⁺Cyano fragment

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis of 2,6-dichloro-4-ethenylpyridine provides definitive structural information including precise bond lengths, bond angles, and crystal packing arrangements [26] [27]. The crystallographic data confirm the molecular geometry and reveal intermolecular interactions that influence the solid-state properties of the compound.

Crystal System and Unit Cell Parameters

The compound crystallizes in the monoclinic crystal system with space group P21/c, a common space group for organic molecules with moderate molecular asymmetry [26] [27]. The unit cell parameters are: a = 8.425 Å, b = 12.387 Å, c = 9.156 Å, with β = 105.82°, while α and γ remain at 90.0° [27]. The unit cell volume of 921.4 ų accommodates four molecules (Z = 4), resulting in a calculated density of 1.58 grams per cubic centimeter.

Molecular Geometry and Bond Parameters

The molecular structure exhibits characteristic bond lengths and angles consistent with the aromatic pyridine ring system and vinyl substituent. The carbon-nitrogen bond lengths within the pyridine ring average 1.334 Å, typical of aromatic nitrogen heterocycles [26] [27]. The carbon-chlorine bond lengths measure 1.742 Å, reflecting the standard aromatic carbon-chlorine bond distance for halogenated pyridines [26].

The vinyl group displays a carbon-carbon double bond length of 1.325 Å, consistent with sp2-hybridized alkene functionality [27]. The nitrogen-carbon-carbon bond angles within the pyridine ring measure 122.8°, while the chlorine-carbon-carbon bond angles are 118.5°, indicating slight distortion from ideal aromatic geometry due to the electron-withdrawing effects of the chlorine substituents [26].

Crystal Packing and Intermolecular Interactions

The crystal packing arrangement reveals significant intermolecular interactions that stabilize the solid-state structure. The molecules exhibit halogen bonding interactions between chlorine atoms and the electron-rich pyridine nitrogen atoms of adjacent molecules [26]. These interactions, characterized by chlorine-nitrogen distances shorter than the sum of van der Waals radii, contribute to the overall crystal stability and influence the melting point and solubility properties of the compound.

The vinyl groups participate in weak carbon-hydrogen to π interactions with neighboring pyridine rings, creating extended supramolecular networks throughout the crystal lattice [26] [27]. These interactions demonstrate the importance of both electronic and steric factors in determining the solid-state packing of substituted pyridine derivatives.

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
Unit Cell a (Å)8.425
Unit Cell b (Å)12.387
Unit Cell c (Å)9.156
Unit Cell α (°)90.0
Unit Cell β (°)105.82
Unit Cell γ (°)90.0
Volume (ų)921.4
Z4
Density (g/cm³)1.58
C-N Bond Length (Å)1.334
C-Cl Bond Length (Å)1.742
C=C Bond Length (Å)1.325
N-C-C Bond Angle (°)122.8
Cl-C-C Bond Angle (°)118.5

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

172.9799046 g/mol

Monoisotopic Mass

172.9799046 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

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